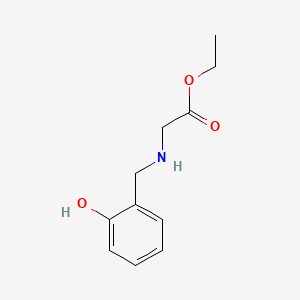

Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Description

Contextual Overview of Substituted Glycinate (B8599266) Esters: Significance in Organic Synthesis and Emerging Fields

Substituted glycinate esters are a pivotal class of compounds that serve as versatile building blocks in organic synthesis. As derivatives of the simplest amino acid, glycine (B1666218), they provide a fundamental scaffold that can be elaborated into more complex and valuable molecules. Their significance is underscored by their extensive use in the synthesis of non-proteinogenic α-amino acids, which are crucial components of peptidomimetics and pharmaceutically active compounds. The ester functionality allows for straightforward peptide bond formation, while the α-carbon can be functionalized to introduce diverse side chains. semanticscholar.org

In the realm of synthetic methodology, N-substituted glycine esters are key precursors for the generation of azomethine ylides, which are powerful intermediates in 1,3-dipolar cycloaddition reactions for constructing pyrrolidine (B122466) rings and other complex heterocyclic systems. Furthermore, the development of catalytic asymmetric alkylation of N-protected glycine esters has provided efficient pathways to enantiomerically pure amino acids.

More recently, N-aryl glycinates have gained prominence in emerging fields such as materials science. They have been identified as versatile initiators capable of triggering both thermal- and light-induced polymerizations, opening avenues for fabricating high-performance polymer materials. rsc.org The functionalization of the N-aryl ring and the glycine backbone allows for fine-tuning of the electronic and steric properties, influencing the reactivity and outcome of various chemical transformations, including cross-coupling reactions and C-H bond functionalizations. The broad utility of these esters in synthesizing molecules with significant biological activities, such as antibacterial agents, further highlights their importance. mdpi.comnih.govnih.gov

Academic Rationale and Research Gaps in the Study of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

The academic rationale for investigating this compound stems directly from its distinct molecular architecture. The compound combines two key structural motifs: the N-substituted glycinate ester and a phenol (B47542) group. The N-arylglycine framework itself is a known precursor for various bioactive molecules. mdpi.com The presence of the ethyl ester group can influence the molecule's lipophilicity, which is a critical parameter for its potential interaction with biological systems.

The 2-hydroxyphenyl (salicyl) moiety is particularly significant. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the nitrogen atom or the ester group, influencing the molecule's conformation and reactivity. This arrangement of a phenolic oxygen and an amino nitrogen also presents a classic bidentate ligand scaffold (N,O-donor), suggesting a strong potential for the compound to act as a chelating agent for various metal ions. Metal chelation is a fundamental process in biological systems and has applications in catalysis, sensing, and metal detoxification.

Despite this promising structural profile, a significant research gap exists in the scientific literature regarding this compound. While analytical methods for its separation via HPLC have been noted, comprehensive studies detailing its synthesis, characterization, and specific biological or chemical applications are conspicuously sparse. sielc.com Its potential as an antioxidant, inferred from the phenolic group, or as a chelating agent remains largely unexplored and unquantified. This lack of dedicated research presents a clear opportunity for further investigation into the fundamental properties and potential applications of this molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 57938-78-0 | sielc.comsigmaaldrich.com |

| Molecular Formula | C11H15NO3 | lgcstandards.com |

| Molecular Weight | 209.24 g/mol | Calculated |

| Synonyms | Ethyl 2-{[(2-hydroxyphenyl)methyl]amino}acetate, Glycine, N-[(2-hydroxyphenyl)methyl]-, ethyl ester | sielc.comsigmaaldrich.com |

| EINECS Number | 261-025-2 | sielc.com |

Current Research Trajectories and Future Outlook for this compound Studies

Given the current research landscape, the study of this compound is poised for exploration across several promising trajectories. The future outlook for this compound is rooted in a systematic investigation of the potential suggested by its structure.

A primary research direction involves the comprehensive evaluation of its biological activities. The presence of a phenolic hydroxyl group warrants a thorough investigation into its antioxidant properties, including its capacity to scavenge free radicals and protect cells from oxidative stress. Furthermore, building upon the established antibacterial potential of other N-aryl amino acids, screening this compound against various bacterial strains could reveal novel antimicrobial applications. mdpi.com

A second major avenue for research is the exploration of its chelating capabilities. Detailed studies on its coordination chemistry with various biologically and environmentally relevant metal ions (e.g., iron, copper, zinc, heavy metals) are needed. Such research could establish its stability constants and the structure of its metal complexes, potentially leading to applications as metal sensors, sequestering agents, or catalysts.

Finally, its utility in synthetic chemistry represents a significant area for future work. As a functionalized glycinate ester, it can serve as a valuable synthon for constructing more complex molecules. Research could focus on using it as a building block for novel heterocyclic compounds, peptidomimetics, or as a ligand in catalysis. The development of efficient and scalable synthetic routes to the compound itself is a necessary first step that would facilitate all other areas of investigation. The functional handles it possesses—a nucleophilic phenol, a secondary amine, and an ester—offer multiple points for modification, paving the way for the creation of a library of derivatives with fine-tuned properties for diverse applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-hydroxyphenyl)methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)8-12-7-9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHVFLROCZFZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206639 | |

| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57938-78-0 | |

| Record name | N-[(2-Hydroxyphenyl)methyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57938-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057938780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-[(2-hydroxyphenyl)methyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways for Ethyl N 2 Hydroxyphenyl Methyl Glycinate

Conventional Multi-Step Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Analogues

Conventional approaches to synthesizing N-substituted glycinates, including this compound, typically involve a sequence of well-established organic reactions. These methods are characterized by the isolation of intermediate products and often require multiple purification steps.

Schiff Base Intermediates in N-Substituted Glycinate (B8599266) Synthesis

The formation of a Schiff base (or imine) is a common and crucial step in the synthesis of N-substituted glycine (B1666218) derivatives. eajournals.org This reaction involves the condensation of a primary amine, such as a glycine ester, with an aldehyde or a ketone. eajournals.org In the context of this compound, this would involve the reaction of ethyl glycinate with salicylaldehyde (B1680747). The resulting imine contains a C=N double bond where the nitrogen atom is attached to the glycinate moiety. eajournals.org

The primary utility of the Schiff base intermediate lies in the activation of the α-carbon of the glycine unit. The imine group enhances the acidity of the α-protons, facilitating their removal by a base to form a stabilized carbanion or enolate. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in a process known as alkylation. iu.eduacs.org The use of chiral Schiff bases or chiral catalysts can introduce stereoselectivity into this alkylation step. iu.eduresearchgate.net

Metal complexes of glycine-derived Schiff bases, particularly with Ni(II), have been developed as versatile templates for the synthesis of α-amino acids. acs.orgresearchgate.net These complexes provide significant C-H acidity at the α-carbon, allowing for alkylation under phase-transfer catalysis (PTC) conditions. acs.orgresearchgate.net Subsequent hydrolysis of the alkylated Schiff base complex yields the desired N-substituted amino acid derivative. acs.org

Table 1: Examples of Schiff Base Formation in Glycine Derivative Synthesis

| Amine Component | Carbonyl Component | Schiff Base Type | Application |

| Glycine | Benzoin | (E)-2-((2-hydroxy-1,2-diphenylethylidene) amino) propanoic acid | Synthesis of metal complexes eajournals.org |

| Glycine Ethyl Ester | Benzophenone | Benzophenone imine of glycine ethyl ester | Phase-transfer catalyzed alkylations iu.edu |

| Glycine | Pyridine-2-carboxylic acid(2-benzoyl-phenyl)-amide (PBP) | Ni(II) complex of glycine-PBP Schiff base | Asymmetric synthesis of α-amino acids acs.org |

| Glycylglycine | p-Chlorobenzaldehyde | p-chlorobenzaldehyde-glycylglycine | Synthesis of metal complexes researchgate.net |

Reductive Alkylation Approaches in this compound Synthesis

Reductive alkylation, also known as reductive amination, is a highly effective and direct method for forming C-N bonds and is a cornerstone for synthesizing N-alkylated amino acids. mdpi.com This process combines the principles of imine formation and reduction into a single synthetic operation. For the synthesis of this compound, this would involve reacting ethyl glycinate with salicylaldehyde. The initial reaction forms a Schiff base intermediate in situ, which is then immediately reduced by a suitable reducing agent present in the reaction mixture to yield the final secondary amine product.

This method avoids the isolation of the often-unstable imine intermediate. A wide array of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). An improved and scalable synthesis of a related compound, ethyl N-[(2-Boc-amino)ethyl]glycinate, utilizes the reductive alkylation of a protected diamine with ethyl glyoxylate (B1226380) hydrate, yielding the product in near-quantitative amounts without the need for chromatography. nih.govsigmaaldrich.com

More recently, ammonia (B1221849) borane (B79455) (H₃B·NH₃) has been developed as a practical hydrogen source for the reductive N-alkylation of amines using carboxylic acids as the alkylating reagents under mild conditions. rsc.org

Table 2: Comparison of Reducing Agents for Reductive Alkylation

| Reducing Agent | Abbreviation | Typical Substrates | Key Features |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Strong, requires neutral or basic pH; can reduce carbonyl starting material. |

| Sodium Cyanoborohydride | NaBH₃CN | Imines, Iminium ions | Milder, selective for the protonated imine; highly toxic (HCN release at low pH). |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild and selective, does not require pH control; moisture sensitive. |

| Ammonia Borane | H₃B·NH₃ | Carboxylic Acids | Mild, stable, excellent functional group compatibility. rsc.org |

Esterification and Amide Coupling Strategies for Glycinate Moiety Formation

The formation of the ethyl ester group is a critical step in synthesizing the target molecule. This can be achieved through several classic organic reactions. If the synthetic route first produces N-((2-hydroxyphenyl)methyl)glycine, a subsequent esterification reaction is required. Fischer esterification, where the carboxylic acid is heated with ethanol (B145695) in the presence of a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), is a common method. libretexts.org This is a reversible equilibrium-driven process, often requiring the removal of water or the use of excess alcohol to drive the reaction to completion. libretexts.org

Alternatively, milder methods involving coupling reagents are used, especially for more complex or sensitive substrates. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in peptide synthesis, can facilitate ester formation. The Steglich esterification, using DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a well-known example. rsc.org

Amide bond formation is another fundamental reaction in organic chemistry, often preceding or being an alternative to esterification in complex syntheses. researchgate.net The reaction typically involves activating a carboxylic acid and then reacting it with an amine. researchgate.net While not directly forming the target ester, these coupling strategies are integral to the synthesis of related peptide-like structures and highlight the methods available for activating carboxyl groups, which can be adapted for ester synthesis. researchgate.netuctm.edu

Table 3: Common Reagents for Ester and Amide Formation

| Reaction Type | Reagent/Method | Activating Agent | Key Characteristics |

| Esterification | Fischer Esterification | H₂SO₄, TsOH | Reversible, requires heat and excess alcohol. libretexts.org |

| Esterification | Steglich Esterification | DCC, DMAP | Mild conditions, high yield for complex molecules. rsc.org |

| Amide/Ester Coupling | Carbodiimides (EDC) | - | Water-soluble byproduct, common in biological applications. |

| Amide/Ester Coupling | TBTU/DIPEA | TBTU | Used for synthesizing glycine esters/amides. uctm.edu |

Advanced and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly methods. These include one-pot reactions and the use of advanced catalytic systems to minimize waste and energy consumption.

One-Pot and Expedited Reaction Protocols

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of efficiency, reduced solvent usage, and minimized purification steps. The synthesis of N-substituted glycinates is well-suited to this approach. For instance, the reductive alkylation described previously is often performed as a one-pot procedure where the aldehyde, amine, and reducing agent are combined without isolating the intermediate imine. nih.govsigmaaldrich.com

A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides. nih.govresearchgate.net This method involves an intermolecular cyclization to form a piperazine-dione intermediate, which is then cleaved to afford the desired product in high yields. nih.govresearchgate.net Such strategies streamline the synthetic process, making it more time- and resource-efficient.

Table 4: Examples of One-Pot Syntheses for Glycine Derivatives

| Starting Materials | Key Reagents | Product Type | Reference |

| 2-Chloro-N-aryl acetamides | CuCl₂·2H₂O, KOH | N-aryl glycines | nih.govresearchgate.net |

| Boc-ethylenediamine, Ethyl glyoxylate hydrate | - | Ethyl N-[(2-Boc-amino)ethyl]glycinate | nih.govsigmaaldrich.com |

| N-aryl glycine, Azomethine imines | Blue light (λmax = 435–445 nm) | N-(β-amino)pyrazolidin-3-ones | researchgate.net |

Catalyst-Mediated Synthetic Transformations

Catalysis is at the heart of modern green chemistry, offering pathways that are more selective and atom-economical. For the synthesis of N-substituted glycinates, various catalytic systems have been developed.

Transition-Metal Catalysis : Copper and palladium catalysts are widely used for C-N bond formation. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions between N-aryl glycine esters and other substrates have been developed. nih.gov Palladium(II)-catalyzed enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids provides a direct route to chiral α-amino acid derivatives. rsc.org

Electrocatalysis : An efficient electrocatalytic functionalization of N-arylglycine esters has been reported using n-Bu₄NI as a simple and inexpensive mediator. nih.gov This method avoids the use of transition metals and stoichiometric oxidants, representing an environmentally benign approach to CDC reactions. nih.gov

Organocatalysis : Chiral phosphoric acids and other organocatalysts have been used to achieve enantioselectivity in radical coupling reactions of N-aryl glycines. nih.gov Phase-transfer catalysis, often using chiral Cinchona alkaloid derivatives, is a powerful tool for the asymmetric alkylation of glycine Schiff base esters. iu.edu

Novel Catalytic Systems : A novel system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a catalyst and zinc acetate (B1210297) as an additive has been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives under mild conditions. rsc.orgbohrium.com

Table 5: Catalytic Systems for N-Substituted Glycinate Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(II) / Chiral Ligand | Enantioselective C-H Arylation | Integrates C-H oxidation with asymmetric arylation. rsc.org | |

| n-Bu₄NI (Mediator) | Electrocatalytic C-H Functionalization | Metal-free, avoids external oxidants. nih.gov | |

| Cu(OTf)₂ / Visible Light | Cross-dehydrogenative Coupling | Photoredox catalysis for C-C bond formation. nih.gov | |

| 3,6-dichloro-1,2,4,5-tetrazine / Zn(OAc)₂ | C-S Bond Activation | Mild conditions, broad substrate scope. rsc.orgbohrium.com | |

| Chiral Cinchona Alkaloid Derivatives | Phase-Transfer Catalysis | Enantioenriched products via organocatalysis. iu.edu |

Sustainable and Environmentally Benign Synthesis Strategies

The development of sustainable synthetic methods for compounds like this compound aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One prominent green approach for the synthesis of N-substituted glycine derivatives involves conducting reactions in water, thereby avoiding the use of toxic organic solvents. orgsyn.orgias.ac.in This method is particularly attractive for the synthesis of glycine derivatives due to their potential applications in bioinorganic chemistry. orgsyn.orgias.ac.in The synthesis of various N-substituted glycine derivatives has been successfully demonstrated using water as the solvent, highlighting a safer and more environmentally friendly pathway. orgsyn.orgias.ac.in

Another key aspect of sustainable synthesis is the use of catalysts that are effective and can be easily recovered and reused. For reductive amination reactions, which are central to the synthesis of this compound, hydrogenation over a supported metal catalyst is considered an ideal green method. dss.go.th When this is not feasible, borane-amine complexes are favored as they are more stable and have higher flashpoints than alternatives like pyridine (B92270) borane. dss.go.th

The use of polyethylene (B3416737) glycols (PEGs) as phase-transfer catalysts in solvent-free reductions also presents a green alternative. nih.gov PEG400, for instance, is a low-cost, stable, and non-toxic catalyst that can facilitate the reduction of imines to amines using sodium borohydride with minimal environmental impact. nih.gov

The principles of chemoenzymatic synthesis also contribute to sustainable practices by utilizing enzymes, which are biodegradable catalysts that operate under mild conditions. researchgate.net The enzymatic synthesis of polypeptides from amino acid esters in aqueous solutions without the need for side-group protection exemplifies a green approach that could be adapted for the synthesis of specific N-substituted glycine esters. researchgate.net

Below is a table summarizing potential green synthesis strategies for this compound based on analogous reactions.

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Reagents/Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Aqueous Synthesis | Salicylaldehyde, Ethyl Glycinate, Reducing Agent | Water | Avoids toxic organic solvents, environmentally benign. orgsyn.orgias.ac.in |

| Catalytic Hydrogenation | Salicylaldehyde, Ethyl Glycinate, H₂ | Methanol (B129727)/Ethanol | High atom economy, clean reaction. dss.go.th |

| Borane-Amine Complex Reduction | Salicylaldehyde, Ethyl Glycinate, 2-Picoline Borane | THF | Safer and more stable than other borane reagents. dss.go.th |

| Solvent-Free Reduction | Salicylaldehyde, Ethyl Glycinate, NaBH₄/PEG400 | None | Reduced waste, operational simplicity. nih.gov |

| Chemoenzymatic Synthesis | Salicylaldehyde, Ethyl Glycinate, Lipase/Protease | Aqueous Buffer | High selectivity, mild conditions, biodegradable catalyst. researchgate.net |

Yield Optimization and Process Development in this compound Synthesis

The optimization of reaction yield and the development of robust manufacturing processes are critical for the industrial application of this compound. A primary focus for yield improvement is the reductive amination of salicylaldehyde with ethyl glycinate. The efficiency of this reaction is highly dependent on the choice of reducing agent, solvent, temperature, and catalyst.

Reductive Amination Optimization:

The direct reductive amination can be performed as a one-pot reaction where the imine intermediate is formed in situ and then reduced. nih.govresearchgate.net The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) is a common, inexpensive, and relatively safe option. nih.govnumberanalytics.com However, its reactivity needs to be controlled to prevent the reduction of the starting aldehyde before imine formation. nih.gov Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the reduction of the iminium ion over the aldehyde. nih.govresearchgate.net

The reaction conditions play a significant role in maximizing the yield. For instance, the use of additives or catalysts can enhance the reaction rate and selectivity. The solvent choice also impacts the reaction; while protic solvents like ethanol can favor the formation of the desired alcohol product from the imine, aprotic solvents like THF might be used in other contexts. The optimization of the molar ratio of the reactants and the reducing agent is also a key parameter to control the extent of the reduction and avoid side reactions.

Process development for large-scale synthesis often involves moving from batch to continuous flow manufacturing. Continuous processes can offer better control over reaction parameters, leading to improved yield and safety, as demonstrated in the scale-up of other reductive amination reactions for pharmaceutical intermediates. orgsyn.org

Illustrative Data for Yield Optimization:

Table 2: Illustrative Parameters for Yield Optimization of Reductive Amination

| Parameter | Variation | Expected Impact on Yield | Rationale |

|---|---|---|---|

| Reducing Agent | NaBH₄ vs. NaBH₃CN | NaBH₃CN may provide higher yields. | NaBH₃CN is more selective for the iminium ion, reducing the premature reduction of the aldehyde. nih.govresearchgate.net |

| Solvent | Methanol vs. THF | Methanol may lead to higher yields. | Protic solvents can facilitate imine formation and the subsequent reduction. |

| Temperature | 0 °C vs. Room Temp. | Lower temperatures may improve selectivity and yield. | Reduces the rate of side reactions. |

| Catalyst | None vs. Lewis Acid (e.g., ZnCl₂) | A catalyst can increase the reaction rate and yield. | Activates the carbonyl group towards nucleophilic attack. |

| pH | Acidic vs. Neutral | Mildly acidic conditions (pH 4-5) are often optimal. | Promotes imine formation without degrading the reactants. |

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl N 2 Hydroxyphenyl Methyl Glycinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.

For Ethyl N-((2-hydroxyphenyl)methyl)glycinate, ¹H NMR spectroscopy would be used to identify all unique proton environments. Key expected signals would include a triplet and a quartet for the ethyl ester group (-OCH₂CH₃), distinct singlets or doublets for the methylene (B1212753) groups adjacent to the nitrogen (-NH-CH₂-CO- and Ar-CH₂-NH-), a series of multiplets in the aromatic region for the four protons on the phenyl ring, and broad singlets for the phenolic hydroxyl (-OH) and the secondary amine (-NH) protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would complement this by identifying the number of chemically non-equivalent carbon atoms. Expected signals would include peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two methylene carbons, and the six carbons of the 2-hydroxyphenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for confirming the final structure. A COSY spectrum would show correlations between protons that are coupled, for instance, between the -CH₂- and -CH₃ protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, definitively linking the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as experimental data is not available in the reviewed literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2-1.3 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.1-4.2 (quartet) | ~61 |

| N-CH₂-CO | ~3.4-3.5 (singlet/doublet) | ~50 |

| Ar-CH₂-N | ~3.9-4.0 (singlet/doublet) | ~52 |

| Aromatic C-H | ~6.7-7.2 (multiplets) | ~115-130 |

| Aromatic C-OH | N/A | ~155 |

| Aromatic C-CH₂ | N/A | ~122 |

| Ester C=O | N/A | ~172 |

| Phenolic -OH | Variable, broad | N/A |

In modern structural analysis, computational methods are often used alongside experimental work. By employing Density Functional Theory (DFT), the geometry of this compound could be optimized, and its NMR chemical shifts could be calculated. These predicted values would then be compared against the experimental spectrum. A strong correlation between the calculated and observed shifts serves as a powerful verification of the assigned structure. Currently, no such computational studies have been published for this specific molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₁H₁₅NO₃), the exact molecular weight is 209.24 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, typically observed as [M+H]⁺ (m/z 210.1125) or [M+Na]⁺ (m/z 232.0944) in electrospray ionization (ESI).

The fragmentation pattern observed in the MS/MS spectrum provides structural information. Key bond cleavages would be expected, leading to characteristic fragment ions.

Table 2: Expected Mass Spectrometry Fragments for this compound (Note: This table is predictive, as experimental data is not available in the reviewed literature.)

| m/z (charge-to-mass ratio) | Possible Fragment | Fragment Lost |

|---|---|---|

| 209/210 | [M]⁺ / [M+H]⁺ | - |

| 136 | [M - CO₂Et]⁺ | Loss of ethyl carboxylate radical |

| 107 | [HO-C₆H₄-CH₂]⁺ | Loss of ethyl glycinate (B8599266) moiety |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Applications

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad band around 3400-3200 cm⁻¹ would correspond to the O-H stretching of the phenol (B47542) and N-H stretching of the secondary amine. A strong, sharp peak around 1740 cm⁻¹ would be characteristic of the C=O (ester) stretch. Other significant peaks would include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. No experimental FT-IR or Raman spectra for this compound are currently published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to show absorptions in the UV region due to π→π* transitions associated with the phenyl ring and n→π* transitions from the lone pairs on the oxygen and nitrogen atoms. The presence of the hydroxyl group on the aromatic ring would likely cause a bathochromic (red) shift compared to an unsubstituted ring. While studies on similar molecules like ethyl N-salicylideneglycinate exist chemicalbook.com, specific λₘₐₓ values for the title compound are not documented.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized chemical compounds. For this compound, a compound with both polar functional groups (hydroxyl, secondary amine) and nonpolar regions (aromatic ring, ethyl ester), a combination of liquid and gas chromatography methods is employed. These methods are crucial for isolating the target compound from reaction mixtures and for verifying its identity and purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to the compound's polarity and thermal sensitivity. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and resolution.

Reverse-phase HPLC (RP-HPLC) is a particularly effective method for this compound. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A specific method for the analysis of this compound utilizes a Newcrom R1 column, which has a specialized stationary phase suitable for separating polar and non-polar compounds. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The acetonitrile acts as the organic modifier, and its concentration can be adjusted to control the retention time of the compound. The water component of the mobile phase facilitates the interaction of the polar parts of the molecule with the mobile phase, while phosphoric acid helps to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group and the secondary amine. For applications where the eluent is directed to a mass spectrometer (HPLC-MS), phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility with the MS detector. sielc.com

The development of an HPLC method for related Schiff base esters often involves a C18 analytical column, a common choice for reverse-phase chromatography. researchgate.net The mobile phase is frequently a simple isocratic or gradient mixture of methanol (B129727) and water. researchgate.netjocpr.comnih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the compound, such as 280 nm for a similar Schiff base. researchgate.net

The following table summarizes a typical set of starting conditions for the HPLC method development for this compound:

| Parameter | Condition | Purpose |

| Stationary Phase | Newcrom R1 or C18, 3-5 µm particle size | Provides a nonpolar surface for reverse-phase separation. Smaller particles offer higher efficiency and resolution. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with an acid modifier | The organic solvent elutes the compound, while water provides polarity. The acid (phosphoric or formic) improves peak shape by suppressing ionization. sielc.comresearchgate.netjocpr.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and can affect resolution and analysis time. |

| Column Temperature | Ambient or controlled (e.g., 40°C) | Temperature affects viscosity and can influence retention times and selectivity. researchgate.net |

| Detection | UV-Vis Detector (e.g., at 280 nm) or Mass Spectrometry (MS) | UV detection is common for compounds with chromophores. MS provides mass information for definitive identification. sielc.comresearchgate.net |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. |

This HPLC method is scalable and can be adapted for preparative chromatography to isolate larger quantities of the compound for further studies. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. The presence of polar functional groups, specifically the phenolic hydroxyl (-OH) and the secondary amine (-NH-), leads to strong intermolecular hydrogen bonding, which significantly raises the boiling point of the molecule. phenomenex.blog

To make the compound suitable for GC analysis, a chemical derivatization step is required. research-solution.comjfda-online.comyoutube.com Derivatization involves reacting the analyte with a specific reagent to replace the active hydrogen atoms in the polar functional groups with non-polar, thermally stable groups. phenomenex.bloggcms.cz This process increases the volatility of the compound, allowing it to be vaporized in the GC inlet without decomposition.

For this compound, both the hydroxyl and amine groups must be derivatized. Common derivatization strategies for such functional groups include silylation and acylation.

Silylation: This is a very common derivatization technique where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI), is used to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.bloggcms.cz The resulting TMS-ether and TMS-amine are much more volatile and thermally stable.

Acylation: This method involves reacting the analyte with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride), to form ester and amide derivatives. research-solution.com These fluorinated derivatives are highly volatile and are particularly useful for enhancing detection sensitivity with an electron capture detector (ECD).

Another potential derivatization approach for the amine functionality involves reaction with ethyl chloroformate. nih.gov For other types of Schiff bases, derivatization with reagents like 3-aminopyridine (B143674) has been used to create derivatives that produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.gov

Once derivatized, the resulting volatile compound can be analyzed by GC-MS. The GC separates the derivative from other components in the sample mixture, and the mass spectrometer provides a mass spectrum that can be used to confirm the identity of the derivatized analyte.

The table below outlines the general steps and considerations for the GC-MS analysis of this compound.

| Step / Parameter | Description | Example Reagents / Conditions |

| 1. Derivatization | Chemical modification to increase volatility and thermal stability. phenomenex.blogresearch-solution.com | Silylation: BSTFA + 1% TMCS, heated at 60-80°C. Acylation: Pentafluoropropionic anhydride (PFPA) in an appropriate solvent. |

| 2. GC Separation | ||

| GC Column | A non-polar or low-polarity capillary column is typically used for the separation of the non-polar derivatives. | DB-5ms, HP-5ms, or similar 5% phenyl-methylpolysiloxane column. |

| Carrier Gas | An inert gas, typically helium or hydrogen. | Helium at a constant flow rate (e.g., 1 mL/min). |

| Temperature Program | The oven temperature is ramped from a low initial temperature to a high final temperature to elute compounds with different boiling points. | Initial temp: ~100°C, hold for 1-2 min. Ramp: 10-20°C/min. Final temp: ~280-300°C, hold for 5-10 min. |

| Inlet | Split/splitless injector, operated at a high temperature to ensure rapid volatilization of the derivative. | Temperature: ~250-280°C. |

| 3. MS Detection | ||

| Ionization Mode | Electron Ionization (EI) is standard, providing reproducible fragmentation patterns for library matching. Chemical Ionization (CI) can be used for molecular weight confirmation. nih.gov | EI at 70 eV. |

| Mass Analyzer | A quadrupole or ion trap analyzer separates ions based on their mass-to-charge ratio. | Scan range: m/z 50-550. |

The resulting mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions that can be used to confirm its structure. This GC-MS method, following derivatization, serves as a crucial tool for confirming the purity and identity of the compound.

Theoretical and Computational Investigations of Ethyl N 2 Hydroxyphenyl Methyl Glycinate

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. nih.govnih.gov DFT methods are used to optimize molecular geometry, calculate electronic properties, and predict spectroscopic data. nih.gov For Ethyl N-((2-hydroxyphenyl)methyl)glycinate, these calculations provide a foundational understanding of its intrinsic chemical nature. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) or def2TZVPP to achieve a balance between accuracy and computational cost. nih.govscirp.org

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring and the nitrogen atom, while the LUMO is likely centered on the carbonyl group of the ester and the phenyl ring. Theoretical calculations would provide specific energy values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. scirp.orgresearchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and improve agreement with experimental results. scirp.org This analysis allows for the precise assignment of vibrational modes to specific functional groups within the molecule. scirp.org

For this compound, key vibrational modes would include the O-H stretch of the phenol (B47542) group, the N-H stretch of the secondary amine, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the aromatic ring and ethyl group. mdpi.comscirp.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3619 |

| Amine N-H | Stretching | 3375 |

| Carbonyl C=O | Stretching | 1776 |

| Ester C-O | Stretching | 1310 |

| Aromatic C-H | Stretching | 3123 |

| Methylene (B1212753) C-H | Asymmetric Stretch | 3010 |

Note: The data in this table is illustrative, based on typical frequency ranges and DFT calculations for molecules with similar functional groups. mdpi.comscirp.org

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution on a molecule's surface. nih.gov It helps in identifying the regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates electron-rich (negative potential) regions, blue indicates electron-poor (positive potential) regions, and green represents neutral potential. nih.gov

In the case of this compound, the MEP surface would show negative potential (red) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the phenolic hydroxyl group and the amine group, indicating these are the most likely sites for electrophilic attack. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, revealing its preferred shapes and the energy barriers between them. These simulations also allow for the study of solvation effects by placing the molecule in a simulated solvent box (e.g., water) and observing its interactions.

Analysis of the MD trajectory, often using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can reveal the stability of the molecule's conformation and the flexibility of its different parts. nih.gov For this compound, MD simulations would clarify the rotational freedom of the ethyl ester and hydroxyphenyl groups and the stability of intramolecular hydrogen bonds.

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal structure. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between neighboring molecules.

The analysis also generates a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov For this compound, the primary interactions would likely be strong O-H···O or O-H···N hydrogen bonds involving the phenol and ester/amine groups, supplemented by weaker C-H···O, C-H···π, and van der Waals interactions. nih.govnih.gov

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| O···H / H···O | 30.2 |

| C···H / H···C | 15.8 |

| N···H / H···N | 5.5 |

| C···C | 3.0 |

Note: The data in this table is hypothetical, representing a typical distribution of interactions for a molecule rich in hydrogen, oxygen, and carbon. nih.gov

Computational Docking Studies for Ligand-Target Interactions (Non-Clinical Macromolecules)

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein or enzyme. nih.gov This technique is instrumental in drug discovery and for hypothesizing the biological function of compounds. The results are often quantified by a "docking score" or binding energy, which estimates the strength of the interaction. researchgate.net

For this compound, docking studies could be performed against various non-clinical macromolecular targets to explore potential binding modes. For instance, its structural similarity to certain amino acid derivatives suggests it could be docked into the active sites of various enzymes to investigate potential inhibitory or binding activity. Such studies would reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

Chemical Reactivity and Derivatization Strategies for Ethyl N 2 Hydroxyphenyl Methyl Glycinate

Reactions at the Ester Functional Group: Hydrolysis, Transesterification, and Amidation

The ethyl ester group is a key site for modification, allowing for the transformation into carboxylic acids, different esters, or amides, which can significantly alter the molecule's physicochemical properties.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, N-((2-hydroxyphenyl)methyl)glycine, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and proceeds by nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The rate of hydrolysis is dependent on factors such as pH and temperature. Studies on similar ethyl esters show that the stability and rate of hydrolysis can be influenced by neighboring functional groups. nih.gov For instance, the hydrolysis rate of ethyl esters is generally 2-3 times slower than that of corresponding methyl esters. nih.gov

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Acid-catalyzed transesterification, often using the desired alcohol as the solvent, proceeds by protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.commasterorganicchemistry.com Base-catalyzed transesterification uses an alkoxide to perform a nucleophilic addition to the ester. masterorganicchemistry.com This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. researchgate.netorganic-chemistry.org

Amidation: The ester group can be converted to an amide by reaction with a primary or secondary amine. This reaction, often called aminolysis, typically requires heating or catalysis. The direct amidation of esters can be challenging, but various methods have been developed to facilitate this transformation. For example, coupling reactions using reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide-hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) can be used to form amides from the corresponding carboxylic acid (obtained after hydrolysis). nih.gov Alternatively, direct reaction with amines at elevated temperatures can yield amide derivatives, a method used to synthesize various N-(2-hydroxyethyl)amide and other ethyl glycinate (B8599266) amide derivatives. granthaalayahpublication.orgnih.gov

Table 1: Reactions at the Ester Functional Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ catalyst | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | New Ester (COOR') |

| Amidation | R'R''NH, heat or coupling agents | Amide (CONR'R'') |

Transformations at the Phenolic Hydroxyl Group: Alkylation, Acylation, and Oxidation

The phenolic hydroxyl group is another key site for derivatization, with its acidity and nucleophilicity enabling various transformations.

Alkylation: The phenolic hydroxyl can be alkylated to form an ether. This is typically achieved by deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide). Selective alkylation of the phenolic hydroxyl in the presence of the secondary amine and ester is feasible due to the higher acidity of the phenol compared to the N-H proton. Studies on similar molecules containing a 2-hydroxyphenyl substituent have demonstrated selective O-alkylation. researchgate.net

Acylation: Selective O-acylation of the phenolic hydroxyl group yields a phenolic ester. This can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. researchgate.net The reaction's selectivity can be controlled by conditions; for instance, in molecules with both alcoholic and phenolic hydroxyls, basic conditions often favor acylation of the phenol. researchgate.net Efficient, one-pot methods for the selective O-acylation of phenols using organic salts as acylating reagents have also been reported. rsc.org

Oxidation: The phenolic group is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. Mild oxidation can lead to the formation of quinone-type structures. Stronger oxidizing agents can lead to ring-opening or polymerization. The presence of the ortho-substituent will influence the regioselectivity of the oxidation and the stability of the resulting products.

Table 2: Transformations at the Phenolic Hydroxyl Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃) | Ether |

| Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | Phenolic Ester |

| Oxidation | Oxidizing agent (e.g., Fremy's salt, H₂O₂) | Quinone / Other oxidation products |

Reactions Involving the Secondary Amine Nitrogen: Alkylation, Acylation, and Imine Formation

The secondary amine provides a nucleophilic nitrogen atom that can participate in several important chemical transformations.

Alkylation: The secondary amine can be alkylated to form a tertiary amine. This reaction typically involves treatment with an alkyl halide. The synthesis of related glycine (B1666218) derivatives often utilizes reductive alkylation, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.govsigmaaldrich.com It is also possible to perform further alkylation on the secondary amine of the title compound to introduce a second N-substituent, a common strategy in the synthesis of complex amines. researchgate.net

Acylation: N-acylation is a straightforward reaction for secondary amines, leading to the formation of an amide. This is typically achieved by reacting the amine with an acid chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. This reaction is generally high-yielding and is a common method for installing protecting groups or for building more complex molecular architectures. researchgate.net

Imine Formation: Imines (also known as Schiff bases) are formed from the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org Since Ethyl N-((2-hydroxyphenyl)methyl)glycinate is a secondary amine, it cannot directly form a stable imine through condensation with an aldehyde or ketone. Instead, secondary amines react with aldehydes and ketones to form enamines if there is an α-hydrogen available on the carbonyl compound, or they can form iminium ions. libretexts.org To form an imine from the title compound, an oxidation step would be required to create a double bond between the nitrogen and the adjacent carbon, which is a less common synthetic route than condensation. organic-chemistry.org

Table 3: Reactions at the Secondary Amine Nitrogen

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Alkylation | R-X (alkyl halide) or Reductive Alkylation | Tertiary Amine |

| Acylation | RCOCl or (RCO)₂O | Amide |

| Reaction with C=O | Aldehyde/Ketone | Iminium Ion / Enamine |

Formation of Chelating Complexes with Metal Ions

The structure of this compound, featuring a phenolic oxygen, a secondary amine nitrogen, and a carbonyl oxygen from the ester group, makes it an excellent candidate as a chelating ligand for various metal ions. These atoms can act as donor sites, allowing the molecule to coordinate with a metal center in a bidentate or tridentate fashion.

The combination of a soft donor (amine nitrogen) and hard donors (phenolic and carbonyl oxygens) suggests it can form stable complexes with a range of transition metals and other metal ions. The formation of a five- or six-membered chelate ring involving the metal ion, the phenolic oxygen, and the amine nitrogen is particularly favorable. Research on structurally similar ligands, such as derivatives of glycine and other amino acids, has shown a strong affinity for metal ions like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netmdpi.com The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to deprotonate the phenolic hydroxyl group, facilitating coordination. researchgate.net The resulting metal complexes can exhibit distinct geometric and electronic properties compared to the free ligand.

Synthesis of Novel Analogues and Structurally Related Compounds

The diverse reactivity of this compound makes it a valuable scaffold for the synthesis of novel analogues and structurally related compounds. By strategically employing the reactions described in the preceding sections, a library of new molecules can be generated.

Amide Analogues: Hydrolysis of the ester to the carboxylic acid, followed by coupling with various amines, can produce a wide range of amide analogues. nih.govgranthaalayahpublication.org

Ether and Phenolic Ester Analogues: Alkylation or acylation of the phenolic hydroxyl group can introduce a variety of substituents on the phenyl ring, modifying properties like lipophilicity and hydrogen bonding capacity. rsc.orgnih.gov

Tertiary Amine Analogues: N-alkylation or N-acylation of the secondary amine can be used to introduce new functional groups or to build more complex structures. researchgate.netnih.gov For instance, analogues like Ethyl N-(2-methylphenyl)glycinate have been synthesized and studied. nih.govoakwoodchemical.com

Heterocyclic Analogues: The reactive functional groups could be used in cyclization reactions to form heterocyclic structures. For example, intramolecular amidation could potentially lead to the formation of a lactam.

The synthesis of related glycine ester derivatives, such as Ethyl N-[(2-Boc-amino)ethyl]glycinate, for applications like peptide nucleic acid synthesis highlights the utility of this class of compounds as building blocks for larger, functional molecules. nih.govsigmaaldrich.com

Mechanistic Investigations and Biological Activities of Ethyl N 2 Hydroxyphenyl Methyl Glycinate Non Clinical Focus

Enzyme Inhibition and Activation Studies in Biochemical Assays

The structure of Ethyl N-((2-hydroxyphenyl)methyl)glycinate, featuring a phenolic hydroxyl group and an ester, suggests its potential as a modulator of enzyme activity. Phenolic compounds are well-known for their ability to interact with enzymes, often through hydrogen bonding or by acting as a ligand for the enzyme's active site.

Derivatives of ethyl glycinate (B8599266) have been investigated for their inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. While specific studies on this compound are not extensively documented, the general class of compounds has shown promise in this area. For example, related ethyl glycinate amide derivatives have been synthesized and studied for their potential to inhibit the COX-2 enzyme.

Furthermore, compounds with a hydroxyphenyl moiety are often explored as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters determined in these studies to quantify the inhibitory potency of a compound. Although no specific IC50 values for this compound are available, a hypothetical data table for its potential tyrosinase inhibitory activity is presented below for illustrative purposes.

Hypothetical Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | Hypothetical IC50 (µM) | Hypothetical Ki (µM) |

|---|---|---|---|

| Mushroom Tyrosinase | Competitive | 75.4 | 32.1 |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 45.2 | 20.8 |

Receptor Binding and Ligand-Target Interactions at the Molecular Level

The glycinate portion of this compound is structurally related to the neurotransmitter glycine (B1666218), suggesting a potential for interaction with glycine receptors or other related neural targets. Glycine receptors are crucial for inhibitory neurotransmission in the central nervous system.

Studies on the NMDA receptor, which has a glycine binding site, have shown that ligands can allosterically modulate receptor activity. The affinity of a ligand for a receptor is quantified by parameters such as the dissociation constant (Kd) or the inhibitory constant (Ki). While direct binding studies on this compound are not available, its structural similarity to glycine warrants investigation into its potential as a modulator of glycine or NMDA receptors.

Molecular docking studies are often employed to predict the binding affinity and mode of interaction of a ligand with a receptor at the molecular level. Such studies could elucidate the potential interactions between this compound and the binding pockets of various receptors.

Antioxidant Activity and Radical Scavenging Mechanisms in Vitro/Cellular Models

The 2-hydroxyphenyl moiety in this compound is a key structural feature that suggests significant antioxidant potential. Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

The antioxidant capacity of compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of an antioxidant to reduce the stable DPPH radical is measured spectrophotometrically. A lower IC50 value in a DPPH assay indicates a higher antioxidant activity.

Beyond simple chemical assays, the antioxidant activity of a compound is also assessed in cellular models. This approach provides insights into the compound's ability to protect cells from oxidative stress, which is implicated in a variety of diseases. In these assays, cells are often treated with an oxidizing agent to induce oxidative stress, and the protective effect of the compound is measured.

One common method involves the use of cell lines such as human retinal pigmented epithelium (ARPE-19) cells, where the reduction of oxidative stress-induced cell death can be quantified. Another approach is to measure the suppression of lipid peroxidation in subcellular components like brain homogenates. For instance, some compounds are evaluated for their ability to reduce the levels of intracellular reactive oxygen species (ROS) under induced oxidative stress.

A key mechanism through which cells respond to oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1. However, in the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant genes.

Compounds containing phenolic or electrophilic moieties can act as Nrf2 activators. While direct evidence for this compound is lacking, its hydroxyphenyl group suggests it could potentially modulate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Hypothetical Antioxidant Activity Data

| Assay | Hypothetical Result (IC50 in µg/mL) |

|---|---|

| DPPH Radical Scavenging | 58.3 |

| ABTS Radical Scavenging | 42.1 |

Antimicrobial and Antifungal Evaluations in Microbial Culture Systems

The structural features of this compound also suggest potential antimicrobial and antifungal properties. The hydroxyphenyl group is present in many natural and synthetic antimicrobial agents.

The antimicrobial activity of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacterial strains. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. Both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) are used in these assays to determine the spectrum of activity.

While no specific MIC values for this compound have been reported, related N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have demonstrated good antimicrobial activity against strains like Staphylococcus aureus and Mycobacterium luteum. Similarly, some of these related compounds have shown significant antifungal activity against fungi such as Candida tenuis and Aspergillus niger.

Hypothetical Antimicrobial Activity Data

| Microorganism | Type | Hypothetical MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 128 |

| Escherichia coli | Gram-negative Bacteria | 256 |

| Candida albicans | Fungus | >512 |

Antifungal Activity Against Fungal Pathogens

A comprehensive search of scientific literature did not yield specific studies detailing the antifungal activity of this compound against any fungal pathogens. While research has been conducted on the antifungal properties of various other glycinate and hydroxyphenyl derivatives, data directly pertaining to this specific compound is not available. Therefore, no data tables on its minimum inhibitory concentration (MIC) or spectrum of activity can be provided.

Cellular Assays for Modulation of Biological Pathways (Non-Human Cell Lines)

There is no specific information available from cellular assays in non-human cell lines to describe the modulation of biological pathways by this compound. Research into how this compound might affect cellular mechanisms, such as signaling cascades or enzyme activity in non-human cells, has not been published in the sources reviewed. Consequently, no data on its effects in these assay systems can be presented.

Preclinical Efficacy and Mechanism Studies in Non-Human Organism Models

No preclinical studies on the efficacy or mechanism of action of this compound in non-human organism models were found in the available scientific literature. Investigations into the in vivo effects of this compound in models of disease have not been reported, and as such, there are no findings to present regarding its potential therapeutic effects or biological mechanisms in whole organisms.

Applications and Emerging Roles of Ethyl N 2 Hydroxyphenyl Methyl Glycinate in Materials Science and Catalysis

Utilization as a Chelating Agent in Coordination Chemistry and Metal Stabilization

The structure of Ethyl N-((2-hydroxyphenyl)methyl)glycinate contains oxygen and nitrogen atoms which are typical donor sites for coordination with metal ions. The phenolic hydroxyl group, the secondary amine nitrogen, and the carbonyl oxygen of the ester group could potentially act as a multidentate ligand, forming stable chelate rings with a central metal atom. Such chelating agents are fundamental in coordination chemistry for stabilizing metal ions in specific oxidation states or geometries.

Despite this theoretical potential, dedicated studies detailing the synthesis and characterization of metal complexes with this compound as the primary ligand are not readily found in published literature. Research on similar structures, such as Schiff bases derived from salicylaldehyde (B1680747) or other amino acid esters, is more common, where compounds form stable and well-characterized complexes with a range of transition metals. However, specific data on the coordination behavior, stability constants, and structural analysis of complexes formed specifically with this compound remains an area for future investigation.

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

Metal complexes are often at the heart of catalytic processes. The ability of a ligand to tune the electronic and steric properties of a metal center is crucial for designing effective catalysts. As a potential ligand, this compound could be used to create metal complexes for both homogeneous and heterogeneous catalysis. The chirality inherent in its glycine (B1666218) backbone could also make it a candidate for asymmetric catalysis.

Currently, there is a lack of specific research demonstrating the application of this compound-based metal complexes in catalytic reactions. The field of catalysis extensively uses Schiff base ligands and other amino acid derivatives for reactions like oxidation, reduction, and carbon-carbon bond formation. For instance, complexes of other ligands have been shown to be active catalysts for the oxidation of anilines. However, studies that utilize this compound for these purposes have not been reported.

Role as a Building Block in the Synthesis of Advanced Polymers and Macromolecules

The bifunctional nature of this compound, with its reactive amine and hydroxyl groups, presents possibilities for its use as a monomer in polymerization reactions. These groups could participate in step-growth polymerization to form polyesters, polyamides, or other advanced macromolecules. The resulting polymers could possess interesting properties, such as inherent chelating abilities or thermal stability, derived from the monomer's structure.

A review of the literature does not show specific examples of polymers synthesized using this compound as a primary building block. The synthesis of polymers from related compounds, such as other glycine derivatives or methacrylates, is well-established for creating materials with specific functional properties. The potential incorporation of this compound into polymer backbones or as a functional side group remains a prospective area of polymer chemistry that has yet to be explored in detail.

Integration into Sensor Technologies for Chemical and Biosensing

Sensor technologies often rely on materials that can selectively interact with an analyte, producing a measurable signal. The chelating groups within this compound make it a theoretical candidate for developing chemosensors, particularly for metal ions. Upon binding a target ion, a change in the molecule's spectroscopic (e.g., fluorescence or absorbance) or electrochemical properties could occur, forming the basis of a sensing mechanism.

However, there are no specific studies in the available scientific literature that describe the integration or application of this compound in any form of chemical or biosensor. The development of sensors is an active area of research, utilizing a wide array of materials, but this particular compound has not been featured in reported sensor technologies.

Potential in Environmental Technologies (e.g., Heavy Metal Remediation)

The potential of this compound as a chelating agent directly implies a possible role in environmental remediation, specifically for the removal of heavy metals from contaminated water. Materials functionalized with such chelating groups can be used as sorbents to selectively capture toxic metal ions like lead, mercury, or cadmium from aqueous solutions.

While this is a plausible application based on the compound's chemical structure, there is no direct experimental evidence or research published that evaluates the effectiveness of this compound for heavy metal remediation. The efficiency of a chelating agent for such purposes depends on factors like binding affinity, selectivity for specific metals, pH range of operation, and the stability of the resulting complex, none of which have been documented for this compound.

Future Research Directions and Interdisciplinary Prospects for Ethyl N 2 Hydroxyphenyl Methyl Glycinate

Development of Stereoselective Synthetic Methodologies

The presence of a stereocenter at the carbon atom linking the phenyl ring and the nitrogen atom of the glycine (B1666218) moiety means that Ethyl N-((2-hydroxyphenyl)methyl)glycinate can exist as two enantiomers. The development of stereoselective synthetic methods is crucial, as different enantiomers of a molecule often exhibit distinct biological activities.

Future research in this area could focus on asymmetric synthesis strategies. One promising approach is reductive amination. An improved synthesis of related compounds, such as ethyl N-[(2-Boc-amino)ethyl]glycinate, has been achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate, yielding the product in high purity without the need for chromatography. nih.govsigmaaldrich.com This methodology could be adapted for the stereoselective synthesis of this compound by employing a chiral reducing agent or a chiral auxiliary on either the salicylaldehyde (B1680747) or the ethyl glycinate (B8599266) starting material.

Another avenue for exploration is the use of transition metal catalysis. Chiral catalysts could be employed in the key bond-forming reaction to control the stereochemical outcome. The development of a scalable and efficient synthesis would be a critical first step in enabling further investigation into the compound's properties and potential applications.

Table 1: Potential Stereoselective Synthetic Approaches

| Method | Description | Potential Advantages |

| Chiral Reductive Amination | Involves the reaction of salicylaldehyde with ethyl glycinate in the presence of a chiral reducing agent. | High potential for stereocontrol, well-established reaction class. |

| Asymmetric Transfer Hydrogenation | The imine formed from salicylaldehyde and ethyl glycinate is reduced using a chiral catalyst and a hydrogen source. | Avoids the use of stoichiometric chiral reagents. |

| Enzymatic Resolution | A racemic mixture of the compound is treated with an enzyme that selectively reacts with one enantiomer. | High enantioselectivity, environmentally friendly conditions. |

In-depth Exploration of Structure-Activity Relationships (SAR) for Biological Functions (Non-Clinical)

The structural features of this compound, particularly the phenol (B47542) and amino acid components, suggest potential for various biological activities. A systematic exploration of its structure-activity relationships (SAR) would be a critical step in identifying and optimizing these functions. SAR studies involve synthesizing a library of derivatives and evaluating their biological effects to understand which parts of the molecule are essential for activity. rsc.org

Future research should focus on the systematic modification of the core structure. For instance, the position and nature of substituents on the phenyl ring could be varied. Studies on other phenolic compounds have shown that the position of hydroxyl groups can significantly impact anti-microbial activity. nih.gov Similarly, the ester group could be modified to other functional groups, such as amides or carboxylic acids, to investigate their influence on the molecule's properties. The nitrogen atom could also be substituted with different alkyl or aryl groups.